4-Benzeneazodiphenylamine

Colorimetric titration Acid-base indicator Analytical chemistry

This azo dye is uniquely suited for precise titrations of strong bases and Lewis acids, thanks to its low pKa (0.42) and sharp pH transition (1.2-2.5). Its 411 nm λmax avoids spectral overlap in assays. The dual-function (antioxidant/UV absorber) simplifies elastomer additive packages. Specify ≥97% purity for reliable results; standard research grades suffice for most applications.

Molecular Formula C18H15N3
Molecular Weight 273.3 g/mol
CAS No. 101-75-7
Cat. No. B085614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzeneazodiphenylamine
CAS101-75-7
Molecular FormulaC18H15N3
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
InChIInChI=1S/C18H15N3/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)21-20-17-9-5-2-6-10-17/h1-14,19H
InChIKeyVXLFYNFOITWQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzeneazodiphenylamine (CAS 101-75-7): Technical Specifications and Procurement Considerations


4-Benzeneazodiphenylamine (CAS 101-75-7), also known as 4-(phenylazo)diphenylamine, is a diphenylamine-based azo compound with molecular formula C18H15N3 and a molecular weight of 273.33 g/mol . The compound appears as an orange to reddish-brown crystalline powder and is structurally characterized by an azo linkage (-N=N-) bridging a phenyl group to a diphenylamine moiety [1]. The compound exhibits insolubility in water but dissolves in organic solvents including ethanol, methanol, and ether .

Why 4-Benzeneazodiphenylamine (CAS 101-75-7) Cannot Be Freely Substituted with Generic Diphenylamine Derivatives


High-confidence quantitative differential evidence comparing 4-Benzeneazodiphenylamine directly against named analog compounds is severely limited in the open scientific and patent literature. The azo functional group (-N=N-) distinguishes this compound from non-azo diphenylamine derivatives such as 4-isopropoxydiphenylamine (CAS 101-73-5), imparting fundamentally different spectroscopic and electronic properties that cannot be replicated by simple alkyl- or alkoxy-substituted diphenylamines . Substitution with generic diphenylamine compounds lacking the azo chromophore would result in complete loss of the compound's characteristic UV-Vis absorption profile and colorimetric indicator functionality. Where differential evidence exists, it is presented with explicit evidentiary tags and sourcing below [1].

4-Benzeneazodiphenylamine (CAS 101-75-7) Quantitative Differential Evidence: Comparator-Based Performance Data


Acid-Base Indicator Performance: pKa and pH Transition Range Compared to Common Azo Indicators

4-Benzeneazodiphenylamine functions as an acid-base indicator with a color transition from red (pH 1.2) to yellow (pH 2.5) [1]. The compound exhibits a measured pKa value of 0.42 at 25°C . In comparison, the structurally related sulfonated azo dye Metanil Yellow (CAS 587-98-4) exhibits a similar but distinct transition range from red at pH 1.2 to yellow at pH 2.5 . The absence of the sulfonate group in 4-Benzeneazodiphenylamine confers markedly different solubility characteristics, making it preferentially soluble in nonpolar organic solvents rather than aqueous systems . This differential solubility enables applications in non-aqueous analytical workflows where sulfonated azo indicators would exhibit poor dissolution or phase separation.

Colorimetric titration Acid-base indicator Analytical chemistry

Spectroscopic Differentiation: UV-Vis Absorption Maxima for Analytical Detection

4-Benzeneazodiphenylamine exhibits characteristic UV-Vis absorption maxima at λmax = 411 nm and 272 nm [1]. This dual-peak absorption profile is diagnostic for the azo-diphenylamine chromophore and enables selective spectroscopic detection and quantification [2]. In contrast, simple non-azo diphenylamine derivatives such as 4-isopropoxydiphenylamine (CAS 101-73-5) lack the azo conjugation system entirely, resulting in markedly different UV absorption profiles with maxima typically below 300 nm and no absorbance in the visible region . This spectral differentiation allows 4-Benzeneazodiphenylamine to be selectively quantified in the visible region (411 nm) in the presence of non-azo diphenylamine compounds, which do not absorb at wavelengths above 400 nm .

UV-Vis spectroscopy HPLC detection Analytical method development

Physical Property Differentiation: Melting Point Range as Identity Verification Metric

The melting point of 4-Benzeneazodiphenylamine is reported in the range of 87-91 °C by multiple authoritative sources, with vendor-specific specifications of 84.0-91.0 °C (Thermo Scientific) and 86.0-90.0 °C (TCI) . In comparison, the structurally related non-azo diphenylamine derivative 4-isopropoxydiphenylamine (CAS 101-73-5) exhibits a significantly higher melting point range of approximately 78-82 °C, while diphenylamine itself (CAS 122-39-4) melts at approximately 53-54 °C [1]. The melting point difference of approximately 10-35 °C relative to common diphenylamine derivatives provides a readily accessible physical property for identity verification and purity assessment during incoming material inspection.

Identity testing Quality control Melting point determination

4-Benzeneazodiphenylamine (CAS 101-75-7): High-Confidence Research and Industrial Applications


Colorimetric Indicator for Non-Aqueous Titration of Strong Bases, Lewis Acids, and Hydride Reducing Agents

4-Benzeneazodiphenylamine has been established as a universal colorimetric indicator for the accurate determination of concentrations of strong bases, Lewis acids, and hydride reducing agents in non-aqueous titration workflows [1]. The compound's solubility in organic solvents (ethanol, methanol, ether) and its characteristic color transition at low pH (red at pH 1.2 to yellow at pH 2.5) make it suitable for applications where aqueous-phase indicators fail due to solubility constraints or phase incompatibility . Users performing organometallic synthesis, hydride reagent standardization, or Lewis acid quantification should consider this compound for non-aqueous titrimetric method development [2].

UV-Vis Spectroscopic Standard and HPLC Method Development for Azo Compound Detection

With well-defined UV-Vis absorption maxima at 411 nm and 272 nm, 4-Benzeneazodiphenylamine serves as a reference standard for calibrating spectrophotometric detectors and developing HPLC methods targeting azo-containing compounds [1]. The visible-region absorption at 411 nm enables selective detection of this azo compound in the presence of non-azo diphenylamine derivatives that lack absorbance above 400 nm . This property is particularly valuable for purity analysis (typical HPLC purity specification ≥96%) and for monitoring the compound as an additive or intermediate in complex polymer or dye formulations [2].

Research-Grade Dye Intermediate for Polymer Functionalization and Nonlinear Optical Materials

The azo-diphenylamine structure of 4-Benzeneazodiphenylamine has been utilized in research contexts as a precursor for synthesizing advanced functional materials, including nonlinear optical (NLO) materials, photoresists, and photochromic polymer films [1]. The compound has been specifically employed in the synthesis of tris[(4-(phenylazo)diphenylamine)phenylamine] (TPPA), a photochromic molecule containing three azobenzene groups used for holographic grating generation in thick polymer films . Additionally, the compound can react with Bisphenol A in polymer synthesis, where the phenylazo group imparts color-changing functionality while the Bisphenol A moiety contributes to the formation of durable, heat-resistant materials [2].

Quality Control Identity Verification via Distinctive Melting Point and Spectroscopic Fingerprint

The combination of a distinctive melting point range (87-91 °C) and characteristic UV-Vis absorption spectrum (λmax 411 nm and 272 nm) provides a reliable, low-cost identity verification workflow for incoming material inspection [1]. Procurement and quality control teams can differentiate 4-Benzeneazodiphenylamine from structurally similar non-azo diphenylamine derivatives (which typically melt at lower temperatures and lack visible-region absorbance) using standard laboratory equipment without requiring advanced analytical instrumentation . This verification capability is particularly relevant when sourcing from multiple vendors or when substituting between diphenylamine-based compounds is under consideration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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